SU5214

Descripción

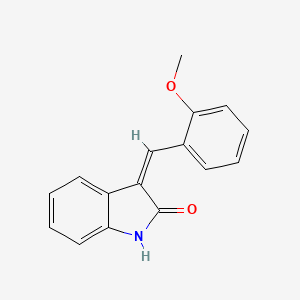

Structure

3D Structure

Propiedades

IUPAC Name |

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

SU5214: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

SU5214 functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Its primary molecular targets identified to date are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2; also known as KDR or FLK-1): A key mediator of angiogenesis, the process of new blood vessel formation.

-

Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation, differentiation, and survival.

By binding to the ATP-binding pocket of the kinase domain of these receptors, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation blocks the activation of the receptor and the subsequent intracellular signaling cascades that drive cellular processes such as proliferation, migration, and survival.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (µM) |

| VEGFR2 (FLK-1) | Cell-free | 14.8[1] |

| EGFR | Cell-free | 36.7[1] |

Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not currently available in published literature. Researchers are encouraged to perform their own kinase profiling studies to fully characterize the selectivity of this inhibitor.

Signaling Pathway Inhibition

This compound exerts its biological effects by blocking the downstream signaling pathways of VEGFR2 and EGFR.

VEGFR2 Signaling Pathway

VEGFR2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR2 autophosphorylation blocks these downstream signals, leading to an anti-angiogenic effect.

References

SU5214 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5214 is a small molecule inhibitor that has been investigated for its role as a modulator of tyrosine kinase signal transduction. Primarily recognized for its inhibitory activity against key receptor tyrosine kinases (RTKs), this compound has been utilized as a tool compound in cancer research to probe the signaling pathways that drive tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and relevant experimental data and protocols for researchers in the field.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

Target Profile and Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target | IC50 (µM) | Assay Type | Reference |

| VEGFR2 (Flk-1) | 14.8 | Cell-free assay | [1] |

| EGFR | 36.7 | Cell-free assay | [1] |

Signaling Pathways Modulated by this compound

The inhibition of VEGFR2 and EGFR by this compound disrupts critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.

VEGFR2 Signaling Pathway Inhibition

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands initiates a cascade of events crucial for endothelial cell function. This compound's inhibition of VEGFR2 disrupts these processes.

EGFR Signaling Pathway Inhibition

EGFR signaling is a critical driver of cell proliferation and survival in many cancer types. Ligand binding to EGFR leads to receptor dimerization and activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. This compound's inhibition of EGFR can lead to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Potential Off-Target Effects and Related Compound Insights

While direct and comprehensive kinase profiling data for this compound is limited, studies on structurally related compounds can provide valuable insights. For instance, the compound SU5614 has been shown to inhibit other receptor tyrosine kinases such as FLT3 and c-Kit. Given the structural similarities, it is plausible that this compound may also exhibit some activity against these and other related kinases. Inhibition of these pathways can impact hematopoiesis and other cellular processes.

Preclinical Data

Quantitative data from preclinical studies specifically using this compound are not extensively reported in publicly available literature. Researchers investigating the effects of this compound would typically perform cell-based assays to determine its impact on cell proliferation, apoptosis, and angiogenesis.

Note: The following table is a template that would be populated with experimental data from such studies.

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| HUVEC | Cell Proliferation | IC50 | |||

| A431 (EGFR overexpressing) | Apoptosis Assay | % Apoptotic Cells | |||

| U87-MG (Glioblastoma) | In vivo Xenograft | Tumor Volume Reduction |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.

Workflow Diagram:

References

SU5214: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5214 is a small molecule inhibitor targeting key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. The document details its known biochemical activity and offers a framework of established experimental protocols for its further characterization. This guide is intended to serve as a resource for researchers in the fields of oncology and drug discovery, providing foundational information and methodologies for investigating the mechanism of action and therapeutic potential of this compound and similar kinase inhibitors.

Introduction

This compound has been identified as a modulator of tyrosine kinase signal transduction. Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cellular processes, including growth, differentiation, metabolism, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis and angiogenesis, making them attractive targets for therapeutic intervention. This compound has been specifically shown to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), two RTKs critically involved in cancer biology.

Target Identification

The primary molecular targets of this compound have been identified through in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases.

Primary Targets

Based on available data, the primary targets of this compound are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or FLK-1): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR): A receptor that, upon activation, triggers signaling cascades leading to cell proliferation, survival, and differentiation. EGFR is frequently overexpressed or mutated in various cancer types.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Target | Assay Type | IC50 (µM) |

| VEGFR2 (FLK-1) | Cell-free kinase assay | 14.8[1] |

| EGFR | Cell-free kinase assay | 36.7[1] |

Table 1: Biochemical Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of this compound's targets and the characterization of its biological effects.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the inhibitory activity of this compound against VEGFR2 and EGFR.

Materials:

-

Recombinant human VEGFR2 and EGFR kinase domains

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, add the kinase buffer, the specific kinase (VEGFR2 or EGFR), and the tyrosine kinase substrate.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative effect of this compound on cancer cells expressing VEGFR2 and/or EGFR.

Materials:

-

Cancer cell line (e.g., A549, a non-small cell lung cancer cell line with EGFR expression)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay kit

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).

-

Measure Cell Viability: Following treatment, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Normalize the results to the DMSO control and plot cell viability against the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

In Vitro Angiogenesis Assay (Tube Formation Assay - Representative Protocol)

This protocol describes a method to evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Objective: To assess the anti-angiogenic potential of this compound in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® Basement Membrane Matrix

-

This compound (dissolved in DMSO)

-

96-well plates

Procedure:

-

Coat Plates: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound (and a DMSO control).

-

Incubate: Incubate the plate for a period sufficient for tube formation to occur in the control wells (typically 4-18 hours).

-

Visualize and Quantify: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Signaling Pathway Analysis and Visualization

This compound exerts its effects by inhibiting the kinase activity of VEGFR2 and EGFR, thereby blocking their downstream signaling pathways.

VEGFR2 Signaling Pathway

VEGFR2 is the primary receptor for VEGF-A and a potent mediator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability.

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

EGFR Signaling Pathway

EGFR activation by ligands such as EGF leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to regulating cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the identification and validation of a kinase inhibitor like this compound.

Caption: Experimental workflow for kinase inhibitor target validation.

In Vivo Validation (Representative Protocol)

In vivo studies are crucial to confirm the anti-tumor activity of this compound in a whole-organism context.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line known to express VEGFR2 and/or EGFR

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at one or more dose levels) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume.

-

Monitor Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a dual inhibitor of VEGFR2 and EGFR, two clinically relevant targets in oncology. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate its mechanism of action and potential as an anti-cancer agent. Future studies should focus on determining a broader kinase selectivity profile, elucidating its effects on downstream signaling pathways in various cancer cell lines, and conducting in vivo efficacy studies to establish its therapeutic potential. The methodologies and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.

References

An In-depth Technical Guide to the Biological Activity of SU5214

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5214 is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and the Epidermal Growth Factor Receptor (EGFR). As a modulator of tyrosine kinase signal transduction, this compound has been utilized as a tool compound in cancer research, particularly for studying the processes of angiogenesis and tumor cell proliferation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory profile, and its effects on key cellular processes. Detailed experimental protocols for assays commonly used to characterize this inhibitor are also provided, along with visual representations of the signaling pathways it modulates.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development. This compound is a synthetic molecule that functions as a competitive inhibitor of ATP binding to the catalytic domain of specific receptor tyrosine kinases. Its primary targets, VEGFR2 and EGFR, are key drivers of tumor progression. VEGFR2 is a principal mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. EGFR, upon activation by its ligands, triggers signaling cascades that promote cell proliferation, survival, and migration. By inhibiting these two receptors, this compound serves as a valuable tool for investigating the therapeutic potential of dual VEGFR/EGFR blockade.

Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation and subsequent activation of its target receptor tyrosine kinases. By competing with ATP for the binding site in the kinase domain, this compound prevents the transfer of a phosphate (B84403) group to tyrosine residues on the receptor and downstream signaling substrates. This blockade of phosphorylation effectively shuts down the signaling cascades initiated by ligand binding to VEGFR2 and EGFR.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 induces receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways crucial for angiogenesis. These include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation and migration, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting VEGFR2 phosphorylation, this compound effectively abrogates these downstream signals, leading to an anti-angiogenic effect.

Inhibition of EGFR Signaling

Similarly, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/Akt pathways, which are pivotal for cancer cell proliferation, survival, and metastasis. This compound's inhibition of EGFR phosphorylation disrupts these oncogenic signals.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

| Target Kinase | Assay Type | IC50 (µM) |

| VEGFR2 (Flk-1) | Cell-free assay | 14.8[1][2] |

| EGFR | Cell-free assay | 36.7[1][2] |

Table 1: In vitro inhibitory activity of this compound against target kinases.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways inhibited by this compound.

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells (HUVECs) or various cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Workflow:

Caption: Workflow for the endothelial tube formation assay.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium. Seed 1.5 x 10^4 cells in 100 µL of medium onto the surface of the solidified Matrigel.

-

Compound Treatment: Add this compound at various concentrations to the wells immediately after seeding the cells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging: Visualize the formation of capillary-like structures using an inverted microscope. Capture images from several representative fields for each well.

-

Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. Calculate the percentage of inhibition relative to the vehicle control.

Western Blot Analysis for Phosphorylated VEGFR2 and EGFR

This technique is used to detect the levels of phosphorylated (activated) and total VEGFR2 and EGFR in cell lysates.

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and then serum-starve overnight. Treat the cells with this compound for a specified time (e.g., 1-2 hours) before stimulating with VEGF or EGF for a short period (e.g., 10-15 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) or phosphorylated EGFR (p-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total VEGFR2, total EGFR, and a loading control protein such as GAPDH or β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of phosphorylated protein should be normalized to the level of the corresponding total protein and the loading control.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR2 and EGFR in cancer biology and angiogenesis. Its ability to inhibit these key signaling pathways provides a means to study the cellular and molecular consequences of their blockade. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. A thorough understanding of its biological activity and the appropriate methods for its characterization are essential for obtaining robust and reproducible results in the pursuit of novel cancer therapeutics.

References

SU5214: A Technical Guide to its Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5214 is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), two key tyrosine kinases implicated in tumor angiogenesis and cancer cell proliferation. This document provides a comprehensive technical overview of the known effects of this compound on cancer cell lines, including its mechanism of action, impact on critical signaling pathways, and detailed protocols for evaluating its efficacy in a laboratory setting. While specific quantitative data on this compound's effects across a wide range of cancer cell lines is limited in publicly available literature, this guide consolidates the existing knowledge and provides the methodological framework for its further investigation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of both VEGFR2 (also known as KDR or FLK-1) and EGFR. This inhibition prevents the autophosphorylation of the receptors upon ligand binding (VEGF and EGF, respectively), thereby blocking the initiation of downstream signaling cascades crucial for cancer cell survival, proliferation, migration, and angiogenesis.

Key Targets:

-

VEGFR2 (FLK-1): Inhibition of this receptor is the primary mechanism behind this compound's anti-angiogenic effects. By blocking VEGFR2 signaling in endothelial cells, this compound can theoretically inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

EGFR: Inhibition of EGFR signaling directly impacts cancer cells, leading to reduced proliferation and survival.

In cell-free assays, this compound has demonstrated the following inhibitory concentrations:

Effects on Cancer Cell Lines: A Summary of Expected Outcomes

Inhibition of Cell Proliferation and Viability

Treatment with this compound is expected to decrease the proliferation and viability of cancer cell lines that are dependent on EGFR signaling for their growth. The extent of this inhibition is likely to vary depending on the cancer cell type and its specific molecular profile, such as the level of EGFR expression or the presence of activating mutations.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) | Growth Inhibition (%) at [Concentration] | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| e.g., A549 | e.g., Lung Carcinoma | To be determined | To be determined | |

| e.g., MCF-7 | e.g., Breast Cancer | To be determined | To be determined |

Induction of Apoptosis

By inhibiting survival signals downstream of EGFR and potentially creating a hypoxic tumor microenvironment through its anti-angiogenic effects, this compound is anticipated to induce apoptosis in cancer cells.

Data Presentation:

| Cell Line | Cancer Type | Fold Increase in Apoptosis at [Concentration] | % of Apoptotic Cells (Early/Late) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| e.g., HCT116 | e.g., Colon Carcinoma | To be determined | To be determined | |

| e.g., U87-MG | e.g., Glioblastoma | To be determined | To be determined |

Cell Cycle Arrest

Inhibition of EGFR signaling can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, as the cell's progression through the division cycle is halted.

Data Presentation:

| Cell Line | Cancer Type | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| e.g., PC-3 | e.g., Prostate Cancer | To be determined | To be determined | To be determined | |

| e.g., HeLa | e.g., Cervical Cancer | To be determined | To be determined | To be determined |

Anti-Angiogenic Effects

The primary anti-angiogenic effect of this compound is mediated through the inhibition of VEGFR2 on endothelial cells. In co-culture models or by assessing the secretome of treated cancer cells, a reduction in the formation of tube-like structures by endothelial cells is expected.

Data Presentation:

| Endothelial Cell Line | Co-cultured Cancer Cell Line (or Conditioned Media) | This compound Concentration (µM) | % Inhibition of Tube Formation | Reference |

| e.g., HUVEC | e.g., Conditioned media from A549 | To be determined | To be determined | |

| e.g., HMVEC | e.g., Co-culture with U87-MG | To be determined | To be determined |

Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR2 and EGFR disrupts major signaling pathways critical for cancer progression.

VEGFR2 Signaling Pathway

Inhibition of VEGFR2 by this compound is expected to block the activation of downstream effectors such as PLCγ, PI3K/Akt, and MAPK (ERK1/2), leading to decreased endothelial cell proliferation, migration, and survival.

Caption: VEGFR2 signaling pathway inhibition by this compound.

EGFR Signaling Pathway

By targeting EGFR, this compound is predicted to inhibit the PI3K/Akt and MAPK (ERK1/2) pathways in cancer cells, thereby reducing their proliferation and promoting apoptosis.

References

SU5214: A Technical Guide to its Downstream Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5214 is a synthetic molecule recognized for its role as a modulator of tyrosine kinase signal transduction. Primarily identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, and to a lesser extent, Epidermal Growth Factor Receptor (EGFR), this compound serves as a critical tool in oncological and angiogenesis research. Its inhibitory action on these receptor tyrosine kinases (RTKs) disrupts key downstream signaling cascades, profoundly impacting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the downstream targets of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Primary Molecular Targets

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target receptors. The primary targets and their respective inhibitory concentrations are summarized below.

| Target | IC50 (in vitro, cell-free assay) | Reference |

| VEGFR-2 (Flk-1) | 14.8 µM | [1] |

| EGFR | 36.7 µM | [1] |

Table 1: Primary Molecular Targets of this compound and their IC50 Values. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary receptor tyrosine kinase targets.

Downstream Signaling Pathways

The inhibition of VEGFR-2 and EGFR by this compound leads to the downregulation of major intracellular signaling pathways that are crucial for cell growth and survival. The primary downstream cascades affected are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Upon activation by RTKs, a phosphorylation cascade is initiated, leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression.

-

Mechanism of Inhibition: By blocking the autophosphorylation of VEGFR-2 and EGFR, this compound prevents the recruitment and activation of upstream components of the MAPK cascade, such as Ras and Raf. This leads to a subsequent reduction in the phosphorylation and activation of MEK and ERK.

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling route downstream of RTKs that plays a central role in cell survival, growth, and metabolism. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

-

Mechanism of Inhibition: this compound's blockade of VEGFR-2 and EGFR phosphorylation prevents the activation of PI3K, thereby inhibiting the subsequent phosphorylation and activation of Akt.

STAT3 Pathway

STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. Upon phosphorylation by receptor-associated kinases, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival.

-

Mechanism of Inhibition: Inhibition of EGFR and other upstream kinases by this compound can lead to a reduction in STAT3 phosphorylation, thereby preventing its activation and subsequent downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key downstream targets such as ERK, Akt, and STAT3 following treatment with this compound.

Materials:

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line overexpressing EGFR)

-

This compound

-

Growth factors (e.g., VEGF or EGF)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, Akt, and STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate cells with the appropriate growth factor (e.g., 50 ng/mL VEGF or EGF) for 15-30 minutes.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again with TBST.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein of interest.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][3][4][5]

-

Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2][3][4][5]

-

Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][5]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well plates

-

This compound

-

VEGF

-

Calcein AM (for fluorescence imaging)

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[7][8]

-

Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium.

-

Treatment and Seeding: Pre-treat the HUVEC suspension with different concentrations of this compound and/or VEGF. Seed the cells onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging and Quantification: If using fluorescence, stain the cells with Calcein AM.[7] Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2 and EGFR in cellular signaling. Its inhibitory effects on the MAPK/ERK, PI3K/Akt, and STAT3 pathways provide a clear mechanism for its anti-proliferative and anti-angiogenic properties. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the downstream consequences of this compound-mediated kinase inhibition. A thorough understanding of these downstream targets is essential for the continued development of targeted therapies in oncology and other diseases driven by aberrant tyrosine kinase signaling.

References

- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

SU5214: A Technical Guide to its Binding Affinity with VEGFR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5214 is a synthetic molecule recognized for its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to VEGFR2, including quantitative data, detailed experimental methodologies for its characterization, and a visualization of the pertinent signaling pathways.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against VEGFR2 and, for comparative purposes, Epidermal Growth Factor Receptor (EGFR), is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | IC50 (µM) |

| VEGFR2 (FLK-1) | 14.8[1][2][4][5] |

| EGFR | 36.7[1][2][5] |

Table 1: IC50 values of this compound for VEGFR2 and EGFR. This data is extracted from patent US5834504A.[1][2]

VEGFR2 Signaling Pathway and this compound Inhibition

VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This autophosphorylation initiates a cascade of downstream signaling events crucial for angiogenesis. This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of VEGFR2, thereby preventing this initial and critical phosphorylation step.

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the precise, original experimental protocol for determining the IC50 of this compound is detailed within patent literature, the following represents a standard and robust methodology for assessing the in vitro kinase inhibitory activity of a compound against VEGFR2.

In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that produces a luminescent signal.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

This compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate at their final desired concentrations.

-

Plate Setup: Dispense the master mix into the wells of a 96-well plate.

-

Compound Addition: Add this compound at various concentrations to the appropriate wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR2 enzyme to all wells except for a "no enzyme" blank control.

-

Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.

-

Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. Allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a microplate luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR2 Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the activation of VEGFR2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose as they endogenously express VEGFR2.[6]

Materials:

-

HUVECs

-

Cell culture medium (e.g., EGM-2)

-

Low-serum basal medium (e.g., EBM-2)

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor activation, starve the cells in a low-serum medium for 4-6 hours.

-

Inhibitor Treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours. Include a DMSO-only control.

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-VEGFR2 and total VEGFR2.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. The inhibitory effect of this compound is determined by the reduction in the ratio of phosphorylated VEGFR2 to total VEGFR2.

Caption: A generalized workflow for characterizing a VEGFR2 inhibitor.

Conclusion

This compound is a well-documented inhibitor of VEGFR2 with a reported IC50 of 14.8 µM. Its mechanism of action involves the direct inhibition of the receptor's tyrosine kinase activity, thereby blocking the signaling pathways essential for angiogenesis. The experimental protocols outlined in this guide provide a robust framework for the in vitro and cell-based characterization of this compound and other novel VEGFR2 inhibitors. This information is crucial for researchers and drug development professionals working to advance anti-angiogenic therapies.

References

SU5214: An In-Depth Technical Guide to its EGFR Inhibition Potency

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5214 is a small molecule inhibitor known to target receptor tyrosine kinases, playing a role in the modulation of angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the inhibitory potency of this compound against the Epidermal Growth Factor Receptor (EGFR). It includes collated quantitative data, detailed experimental methodologies for the determination of inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Quantitative Inhibitory Potency

This compound has been characterized as a dual inhibitor, with activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and the Epidermal Growth Factor Receptor (EGFR). The inhibitory potency is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The following table summarizes the reported IC50 values for this compound against EGFR and VEGFR2 in cell-free enzymatic assays. This data is primarily derived from the foundational patent literature.

| Target Kinase | Assay Type | IC50 (µM) | Reference |

| EGFR | Cell-Free Enzymatic Assay | 36.7 | [1] |

| VEGFR2 (Flk-1) | Cell-Free Enzymatic Assay | 14.8 | [1] |

Mechanism of Action

While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature beyond the initial patent filings, its structural class and the nature of the assays used for its characterization suggest it functions as an ATP-competitive inhibitor. This mechanism involves the binding of the small molecule to the ATP-binding pocket of the kinase domain of EGFR. This binding event prevents the subsequent binding and hydrolysis of ATP, which is a requisite step for the autophosphorylation of the receptor and the phosphorylation of downstream substrate proteins. This inhibition effectively blocks the initiation of the downstream signaling cascades that are dependent on EGFR activation.

Experimental Protocols

The determination of the inhibitory potency of this compound against EGFR is conducted through in vitro kinase assays. Below are detailed methodologies representative of the types of experiments used to derive the IC50 values.

In Vitro EGFR Kinase Assay (Enzymatic Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity (IC50).

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

Adenosine Triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for non-radiometric assays

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., EDTA)

-

Detection reagents (specific to the chosen assay format, e.g., streptavidin-coated plates for biotinylated substrates, phosphospecific antibodies)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the peptide substrate to their final working concentrations in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate, as well as the ATP concentration (often near the Km for ATP), should be determined empirically for the specific assay conditions.

-

Kinase Reaction:

-

Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of a microtiter plate.

-

Add the diluted EGFR kinase to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding the stop solution.

-

The method of detection will depend on the assay format:

-

Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP or [γ-³³P]ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

ELISA-based Assay: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated substrate. After washing, a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added. The signal is developed with a chemiluminescent or colorimetric HRP substrate and measured with a plate reader.

-

Luminescence-based Assay (e.g., ADP-Glo™): This format measures the amount of ADP produced. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

-

Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the effect of this compound on ligand-induced EGFR phosphorylation in intact cells.

Materials:

-

A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

EGF (Epidermal Growth Factor)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR

-

HRP-conjugated secondary antibody

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescence substrate)

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Serum-starve the cells for several hours (e.g., 12-24 hours) to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS to remove the culture medium.

-

Lyse the cells directly in the wells using ice-cold lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.

-

Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

-

The inhibitory effect of this compound is observed as a dose-dependent decrease in the normalized phospho-EGFR signal.

-

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified EGFR signaling cascade and indicates the point at which this compound is proposed to exert its inhibitory effect.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Assay Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

Caption: General workflow for an in vitro EGFR kinase inhibition assay.

Kinase Selectivity Profile

Currently, a broad, publicly available kinase selectivity panel for this compound is not extensively documented in the scientific literature. The primary characterization has focused on its activity against VEGFR2 and EGFR. To fully understand the biological effects and potential off-target activities of this compound, a comprehensive kinase profiling study against a large panel of kinases would be necessary. Such studies are crucial for the development of highly selective inhibitors and for interpreting cellular and in vivo data.

Summary and Future Directions

This compound demonstrates inhibitory activity against EGFR in the mid-micromolar range in cell-free assays. Its mechanism is consistent with that of an ATP-competitive inhibitor of the EGFR kinase domain. The provided experimental protocols offer a foundational approach for the in vitro and cell-based characterization of this compound and similar compounds.

For future research, a comprehensive kinase selectivity profile would be highly valuable to assess the specificity of this compound. Furthermore, detailed studies on its effects on cell proliferation, apoptosis, and cell cycle in various EGFR-dependent cancer cell lines would provide a more complete understanding of its biological activity and therapeutic potential. Investigation into its efficacy in in vivo models would be the subsequent logical step in its preclinical evaluation.

References

SU5214: A Technical Guide to its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU5214 is a small molecule inhibitor targeting key signaling pathways involved in tumor progression and angiogenesis. Identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), this compound presents a dual mechanism of action that disrupts critical processes within the tumor microenvironment. This technical guide provides a comprehensive overview of this compound, including its core mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the signaling pathways it modulates. While specific in-vivo efficacy data and detailed protocols for this compound are not extensively available in the public domain, this guide consolidates the existing knowledge and provides robust, generalized protocols for the assessment of similar tyrosine kinase inhibitors.

Core Mechanism of Action

This compound functions as a modulator of tyrosine kinase signal transduction. Its primary targets are two key receptors implicated in cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) to support tumor growth:

-

VEGFR2 (FLK-1/KDR): A primary mediator of angiogenesis. Inhibition of VEGFR2 by this compound is expected to block the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and the formation of new vasculature within the tumor.

-

EGFR: A receptor tyrosine kinase that, upon activation, triggers pathways leading to cancer cell growth, proliferation, and survival. By inhibiting EGFR, this compound can directly impact the oncogenic signaling within cancer cells.

The dual inhibition of these pathways suggests that this compound has the potential to both directly target cancer cells and indirectly inhibit tumor growth by cutting off their blood supply.

Data Presentation: Inhibitory Activity

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against its principal targets, as detailed in patent US5834504A[1].

| Target | Assay Type | IC50 Value |

| VEGFR2 (FLK-1) | Cell-free assay | 14.8 µM |

| EGFR | Cell-free assay | 36.7 µM |

Signaling Pathways and this compound Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical VEGFR2 and EGFR signaling pathways and highlight the points of inhibition by this compound.

VEGFR2 Signaling Pathway

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

EGFR Signaling Pathway

References

Investigating SU5214 in Endothelial Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the investigation of SU5214's effects on endothelial cell migration. This document details the molecular mechanisms of this compound, relevant signaling pathways, and detailed protocols for key experimental assays.

Introduction to this compound and Endothelial Cell Migration

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing and tumor growth. Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis, and its signaling is primarily mediated through the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase. This compound is a synthetic molecule that acts as a selective inhibitor of the tyrosine kinase activity of VEGFR-2, also known as KDR or Flk-1. By blocking the autophosphorylation of VEGFR-2, this compound effectively inhibits downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate the complex process of endothelial cell migration. This compound, by competing with ATP for the kinase domain of VEGFR-2, prevents this initial phosphorylation step, thereby abrogating the entire signaling cascade.

Key downstream signaling pathways affected by this compound-mediated VEGFR-2 inhibition include:

-

Phospholipase Cγ (PLCγ) Pathway: Upon activation, PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is involved in cell proliferation and migration.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Activated VEGFR-2 recruits and activates PI3K, which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

-

Focal Adhesion Kinase (FAK) Pathway: VEGFR-2 activation leads to the phosphorylation and activation of FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, spreading, and migration. FAK activation is crucial for the dynamic regulation of focal adhesions, which are essential for cell motility.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of VEGFR-2 Inhibition on Endothelial Cell Migration

Table 1: Dose-Dependent Inhibition of HUVEC Migration by this compound in a Wound Healing Assay

| This compound Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) |

| 0 (Control) | 95 ± 5 | 0 |

| 0.1 | 78 ± 6 | 18 |

| 1 | 45 ± 8 | 53 |

| 10 | 15 ± 4 | 84 |

| 50 | 5 ± 2 | 95 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on HUVEC Migration in a Transwell Assay

| Treatment | Number of Migrated Cells | Inhibition of Migration (%) |

| Control (no chemoattractant) | 25 ± 8 | - |

| VEGF (50 ng/mL) | 250 ± 20 | 0 |

| VEGF + this compound (1 µM) | 110 ± 15 | 56 |

| VEGF + this compound (10 µM) | 40 ± 10 | 84 |

Data are presented as mean ± standard deviation.

Table 3: Inhibition of VEGFR-2 and Downstream Protein Phosphorylation by this compound

| Treatment | p-VEGFR-2 (relative to total) | p-Akt (relative to total) | p-FAK (relative to total) |

| Control | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.15 ± 0.06 |

| VEGF (50 ng/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.1 |

| VEGF + this compound (1 µM) | 0.4 ± 0.08 | 0.5 ± 0.09 | 0.45 ± 0.07 |

| VEGF + this compound (10 µM) | 0.1 ± 0.04 | 0.2 ± 0.06 | 0.2 ± 0.05 |

Data are presented as mean ± standard deviation from densitometric analysis of Western blots.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.

-

Scratch Formation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Imaging (Time 0): Immediately capture images of the scratch in predefined areas using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Imaging (Time 24h): After 24 hours, capture images of the same predefined areas of the scratch.

-

Quantification: Measure the area of the scratch at 0h and 24h using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] * 100.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of endothelial cells to a chemoattractant.

Protocol:

-

Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.

-

Chemoattractant: Add endothelial cell basal medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved HUVECs in basal medium containing the desired concentrations of this compound or vehicle control and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

-

Quantification: After washing and drying, elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2 and its downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: Culture HUVECs to near confluency and serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with VEGF (e.g., 50 ng/mL) for a short period (5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-VEGFR-2, anti-p-Akt, anti-p-FAK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound is a valuable tool for investigating the role of VEGFR-2 signaling in endothelial cell migration. By employing the assays detailed in this guide, researchers can quantitatively assess the inhibitory effects of this compound and elucidate the molecular mechanisms underlying its anti-angiogenic properties. This information is crucial for the development of novel therapeutic strategies targeting pathological angiogenesis.

SU5214: An In-Depth Technical Guide on its Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5214 is a synthetic small molecule that has been identified as a potent inhibitor of specific receptor tyrosine kinases (RTKs), playing a crucial role in angiogenesis and cell signaling. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantifiable effects on cell proliferation, and detailed experimental protocols for its study.

Mechanism of Action

This compound primarily targets and inhibits the catalytic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1] Additionally, it exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] Both VEGFR-2 and EGFR are key players in signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[1][2][3][4][5][6][7][8][9][10]

By binding to the ATP-binding site of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of VEGFR-2 disrupts the pro-angiogenic signals mediated by VEGF, leading to a reduction in endothelial cell proliferation and migration. The blockade of EGFR signaling interferes with the mitogenic signals in various cell types, including cancer cells.

Data Presentation: Quantitative Effects on Kinase Activity

The inhibitory potency of this compound against its primary targets has been quantified in cell-free enzymatic assays.

| Target | IC50 (µM) | Assay Type |

| VEGFR-2 (Flk-1) | 14.8 | Cell-free |

| EGFR | 36.7 | Cell-free |

Table 1: IC50 values of this compound for its primary kinase targets.[1]

Effects on Cell Proliferation

While specific cell-based IC50 values for this compound are not widely published, the inhibitory effects on its primary targets strongly suggest an anti-proliferative activity, particularly in cells dependent on VEGFR-2 and EGFR signaling. A closely related compound, SU5614, has been shown to be a potent inhibitor of VEGF-induced endothelial cell sprouting and to induce growth arrest and apoptosis in c-kit-expressing leukemic cells.[11] This suggests that this compound likely exerts similar effects, inhibiting the proliferation of endothelial cells and certain cancer cell lines.

The expected anti-proliferative effects of this compound include:

-